molecular formula C13H21ClN2 B3121036 4-(Methylamino)-1-benzylpiperidine monohydrochoride CAS No. 277745-24-1

4-(Methylamino)-1-benzylpiperidine monohydrochoride

Cat. No. B3121036
Key on ui cas rn: 277745-24-1
M. Wt: 240.77 g/mol
InChI Key: WADHHGWHTPTKBI-UHFFFAOYSA-N
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Patent
US07041667B1

Procedure details

Benzyl chloroformate (4.44 g, 26.0 mmol) in ether (10 ml) was added dropwise to an ether (50 ml) solution of N-benzyl-4-piperidinamine (4.50 g, 23.6 mmol) and aqueous sodium hydrogen carbonate (50 ml) at 0° C. After addition was complete the reaction was warmed to room temperature and the layers separated, the organic layer was washed with brine, dried (MgSO4), filtered and the solvent removed under reduced pressure. The residue was dissolved in tetrahydrofuran (80 ml) and lithium aluminium hydride (2.69 g, 70.8 mmol) was added portionwise and the reaction heated under reflux for 12 hours. Upon cooling to 0° C. water (4 ml) was cautiously added followed by 2N sodium hydroxide (4 ml) and the precipitate removed by filtration. The solvent was removed under reduced pressure to yield a yellow oil which was dissolved in ether (100 ml) and hydrogen chloride gas was bubbled through to give a white precipitate. Filtration furnished the title compound as a white solid, 4.30 g.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1]C(O[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[CH2:12]([NH:19][CH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)C1C=CC=CC=1.C(=O)([O-])O.[Na+].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>CCOCC.O>[ClH:1].[CH2:5]([N:23]1[CH2:24][CH2:25][CH:20]([NH:19][CH3:12])[CH2:21][CH2:22]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3,4.5.6.7.8.9,10.11,14.15|

Inputs

Step One
Name
Quantity
4.44 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCNCC1
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.69 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran (80 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
was cautiously added
CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil which
CUSTOM
Type
CUSTOM
Details
hydrogen chloride gas was bubbled through
CUSTOM
Type
CUSTOM
Details
to give a white precipitate
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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